Pseudoguaianolide

Description

Properties

IUPAC Name |

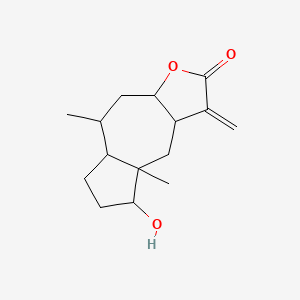

8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPADYWRUULRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Botanical Distribution

Occurrence in Plant Families

Prevalence in Asteraceae (Compositae)

The Asteraceae family is recognized as the primary reservoir for pseudoguaianolides researchgate.netwikipedia.orgnih.govmdpi.comresearchgate.net. This vast family includes a wide array of plant types, from annual herbs to shrubs and trees, found in diverse habitats worldwide nih.gov. Within Asteraceae, numerous genera and species have been identified as rich sources of these sesquiterpene lactones nih.gov. The presence of pseudoguaianolides is a significant chemotaxonomic marker for several tribes within this family researchgate.net. Research indicates that about 3000 compounds belonging to various sesquiterpenoid classes, including pseudoguaianolides, have been identified in Asteraceae species nih.gov.

Specific Genera and Species as Sources

Several genera within the Asteraceae family are particularly noted for their high content of pseudoguaianolides.

Ambrosia maritima

Ambrosia maritima L., commonly known as Damsissa, is a well-known source of pseudoguaianolide sesquiterpene lactones cabidigitallibrary.orgresearchgate.netinternationalscholarsjournals.comrepec.orgresearchgate.netagriculturejournals.czresearchgate.net. This species is widely distributed throughout the Mediterranean region and parts of Africa cabidigitallibrary.orgijrrjournal.comjidc.org. Phytochemical investigations of A. maritima have led to the isolation of several key pseudoguaianolides, including:

Damsin (B1669790) researchgate.netcabidigitallibrary.orgresearchgate.netinternationalscholarsjournals.comrepec.orgresearchgate.netagriculturejournals.czresearchgate.net

Ambrosin (B1200770) researchgate.netcabidigitallibrary.orgresearchgate.netinternationalscholarsjournals.comrepec.orgresearchgate.netagriculturejournals.czresearchgate.net

Neoambrosin (B1678157) researchgate.netcabidigitallibrary.orgresearchgate.netinternationalscholarsjournals.comrepec.orgresearchgate.netagriculturejournals.czresearchgate.net

Damsinic Acid researchgate.netcabidigitallibrary.orgresearchgate.netinternationalscholarsjournals.comrepec.orgresearchgate.netagriculturejournals.czresearchgate.net

Hymenin researchgate.netcabidigitallibrary.orgresearchgate.netinternationalscholarsjournals.comrepec.orgresearchgate.netagriculturejournals.czresearchgate.net

Other related compounds such as hymendin, stamonin-b, anhydrofranserin, chloroambrosin, and farnserin have also been reported in Ambrosia species google.com. Damsin is noted as a common compound within the Ambrosia genus nih.gov.

Inula Species

The genus Inula, belonging to the Asteraceae family, is another important source of pseudoguaianolides scholarzest.comresearchgate.netthieme-connect.comresearchgate.netresearchgate.netresearcher.life. Inula helenium L., commonly known as Elecampane, is particularly rich in sesquiterpene lactones, including alantolactone (B1664491) and isoalantolactone, which are structurally related to pseudoguaianolides scholarzest.comresearchgate.netthieme-connect.comthieme-connect.commdpi.com. Britannin (B600242) (BRT) is a prominent this compound identified in various Inula species, including Inula britannica, Inula japonica, Inula aucheriana, and Inula oculus-christi researchgate.netresearchgate.netresearcher.life. Aromatin and Mexicanin I have also been reported in Inula species researchgate.netgoogle.comscholarzest.comresearchgate.netresearchgate.net.

Helenium Species

Species within the genus Helenium are also significant producers of pseudoguaianolides researchgate.netgoogle.comresearchgate.netmdpi.compdfdrive.toacs.org. Helenium species are known to contain compounds such as Mexicanin I and Aromatin researchgate.netgoogle.comresearchgate.netpdfdrive.toacs.org. Helenalin (B1673037), a well-known this compound, is abundantly found in Arnica montana but is also identified in species from the Helenium genus mdpi.com.

Rudbeckia Species

The genus Rudbeckia, commonly known as coneflowers or black-eyed Susans, is another important source of pseudoguaianolides researchgate.netthieme-connect.comresearchgate.netlsu.eduacs.orgwikipedia.org. Phytochemical studies on various Rudbeckia species have led to the isolation of several this compound-type sesquiterpene lactones. These include Rudmollin and its derivatives, such as acetoxyrudmollin, as well as Rudbeckin A and Rudbeckolide , which have been isolated from species like Rudbeckia hirta and Rudbeckia mollis researchgate.netlsu.eduacs.orgsemanticscholar.org.

Table of Pseudoguaianolides and Their Plant Sources

The following table summarizes key pseudoguaianolides and their primary plant sources within the Asteraceae family, based on reported research findings:

| Pseudoguaianolide | Primary Plant Source(s) | Family |

| Damsin (B1669790) | Ambrosia maritima | Asteraceae |

| Ambrosin (B1200770) | Ambrosia maritima | Asteraceae |

| Neoambrosin (B1678157) | Ambrosia maritima | Asteraceae |

| Damsinic Acid | Ambrosia maritima | Asteraceae |

| Hymenin | Ambrosia maritima | Asteraceae |

| Britannin (B600242) (BRT) | Inula species (e.g., I. britannica, I. japonica) | Asteraceae |

| Aromatin | Helenium species, Inula species | Asteraceae |

| Mexicanin I | Helenium species, Inula species | Asteraceae |

| Rudmollin | Rudbeckia species (e.g., R. hirta) | Asteraceae |

| Rudbeckin A | Rudbeckia species | Asteraceae |

| Rudbeckolide | Rudbeckia species | Asteraceae |

Conclusion

Precursor Metabolism and Cyclization Events

The journey to pseudoguaianolide structures begins with fundamental isoprenoid metabolism.

Farnesyl diphosphate (B83284) (FPP) serves as the universal C15 precursor for all sesquiterpenoids, including the pseudoguaianolides nisr.or.jpacs.orgcolab.wsresearchgate.netd-nb.infowikipedia.org. FPP is synthesized through the sequential condensation of isopentenyl diphosphate and dimethylallyl diphosphate, catalyzed by farnesyl pyrophosphate synthase (FPPS) wikipedia.org. This C15 molecule, with its reactive pyrophosphate leaving group, is the foundational building block from which the diverse array of sesquiterpene skeletons are constructed through the action of terpene synthases (TPS) colab.wsresearchgate.netd-nb.infowikipedia.org.

The initial step in sesquiterpene skeleton formation involves the ionization of FPP, leading to a farnesyl cation. This cation then undergoes a series of cyclization reactions, often templated by specific terpene synthases, to generate cyclic intermediates. For the guaianolide and this compound lineages, this typically involves the formation of germacrene skeletons. Germacrene A, for instance, is a key intermediate formed by the action of Germacrene A Synthase (GAS) from FPP acs.orgresearchgate.net. Germacranolides, characterized by a ten-membered ring, are generally considered biogenetic precursors to guaianolides researchgate.netusc.edunih.gov. The transformation from germacranolides to the characteristic 5,7,5-tricyclic guaianolide skeleton often proceeds through intramolecular cyclization events, which can be mediated by enzymes or acid catalysts, frequently involving an epoxide intermediate acs.org. This cyclization establishes the fundamental guaianolide framework, which is then further elaborated into pseudoguaianolides acs.org.

Enzymatic Transformations in this compound Formation

Once the basic guaianolide scaffold is established, a series of enzymatic modifications are required to yield the specific structures of pseudoguaianolides.

Oxidative enzymes, particularly cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, play a pivotal role in introducing oxygen functionalities, such as hydroxyl groups, into the sesquiterpene skeleton. For example, specific CYPs, like CYP71AV3 from Lactuca sativa, have been shown to hydroxylate δ-guaiene, a precursor that can lead to guaianolide derivatives nisr.or.jp. These oxidative steps are critical for functionalizing the molecule, setting the stage for subsequent rearrangements and lactone formation nisr.or.jpresearchgate.net. Oxidoreductases, in general, are known to catalyze transformations that can be difficult to replicate chemically, often forming parent ring systems and dictating the class of natural product produced nih.gov.

The conversion of guaianolides to pseudoguaianolides and related structures often involves complex rearrangements and bond cleavages. Research suggests that highly oxidized guaianolides, particularly those featuring peroxide functionalities, can serve as direct precursors acs.org. These peroxide intermediates are crucial for facilitating key bond rearrangements and cleavages, often leading to the formation of seco-guaianolides and xanthanolides alongside pseudoguaianolides acs.org. Specific mechanisms, such as Hock cleavages, are implicated in these transformations, where the stereoelectronic orientation of peroxide substituents dictates the cleavage pathways acs.org. These enzymatic and chemical transformations are highly stereoselective, ensuring the precise formation of the this compound architecture acs.orgacs.org.

Proposed Biogenetic Relationships with Other Sesquiterpenoids

Pseudoguaianolides are positioned within a broader network of sesquiterpene lactone biosynthesis. Germacranolides are widely recognized as biogenetic precursors to guaianolides, which in turn can be further transformed into pseudoguaianolides researchgate.netusc.edunih.govacs.org. This progression highlights a common evolutionary and metabolic strategy where initial cyclization products are subsequently modified through oxidation and rearrangement to generate structural diversity. For instance, the conversion of a germacranolide to a guaianolide, followed by further modifications, can lead to the this compound skeleton acs.org. This relationship underscores the interconnectedness of sesquiterpene lactone biosynthesis, with germacranolides acting as a central hub from which various structural classes, including guaianolides and pseudoguaianolides, diverge usc.edu.

Key Enzymes and Transformations in this compound Biosynthesis

| Stage/Step | Key Intermediate/Scaffold | Primary Enzyme Class/Type | Key Transformation | Resulting Structure Type |

| 1. Precursor Synthesis | Isopentenyl diphosphate, Dimethylallyl diphosphate | Farnesyl pyrophosphate synthase (FPPS) | Condensation of isoprene (B109036) units | Farnesyl diphosphate (FPP) |

| 2. Initial Cyclization | Farnesyl diphosphate (FPP) | Terpene Synthase (e.g., GAS) | Ionization and cyclization | Germacrene A, Germacranolide skeleton |

| 3. Scaffold Formation | Germacranolide | Cytochrome P450 (CYP), Oxidoreductases, Acid Catalysis | Hydroxylation, Oxidation, Transannular cyclization | Guaianolide scaffold |

| 4. Functionalization & Rearrangement | Oxidized Guaianolide | Oxidative Enzymes (e.g., P450s, peroxidases), others | Peroxidation, Rearrangement, Cleavage (e.g., Hock cleavage) | This compound, Seco-guaianolide, Xanthanolide |

Compound List

Bigelovin

Britannin (B600242) (BRT)

Confertin

Farnesyl diphosphate (FPP)

Gaillardin

Germacrene A

Germacranolide

Guaianolide

Gypsophilin

Lactucin

Lactucopicrin

Mexicanin I

Phaeocaulisin A

Phaeocaulisin B

Phaeocaulisin H

this compound

Seco-guaianolide

Vernonolide A

Vercinolide I

Xanthanolide

Xanthatin

δ-guaiene

13-δ-guaianoic acid

13-hydroxy-δ-guaiene

Interconversion from Guaianolides

Guaianolides, characterized by a fused five- and seven-membered ring system (bicyclo[5.3.0]decane skeleton), are often derived from germacranolides through enzymatic cyclization processes. Specifically, highly oxidized 8,12-guaianolides have been identified as key precursors capable of undergoing transformations that lead to pseudoguaianolides acs.orgnih.gov. These conversions are thought to involve complex oxidative rearrangements and bond cleavages, mimicking natural biosynthetic steps. For instance, the transformation of germacranolides to guaianolides and subsequently to pseudoguaianolides has been observed in biomimetic studies using catalysts like bentonitic earth acs.orgresearchgate.net. The precise enzymatic machinery involved in the direct conversion of guaianolides to pseudoguaianolides is an area of ongoing research, but it is understood to involve specific oxidation patterns and stereochemical arrangements on the guaianolide scaffold nih.govacs.org.

Divergent Pathways Leading to Seco-Guaianolides and Xanthanolides

A notable aspect of this compound biosynthesis is the potential for divergent pathways that yield related sesquiterpenoid structures like seco-guaianolides and xanthanolides. These transformations can occur from common oxidized guaianolide precursors, with the specific outcome dictated by the stereochemistry of key functional groups, particularly at the C4 and C10 positions acs.orgnih.gov.

Seco-Guaianolides: The formation of seco-guaianolides typically involves the oxidative cleavage of the guaianolide core. Research suggests that a trans relationship between an epoxide at C4 and a peroxide at C10 on the guaianolide scaffold directs this pathway, leading to the characteristic ring-opened seco-guaianolide structure acs.org.

Xanthanolides: Similarly, xanthanolides arise from the oxidative modification of guaianolide precursors. Their formation is often linked to a cis relationship between an epoxide at C4 and a peroxide at C10, coupled with a trans orientation of the C1 hydrogen. This specific stereochemical arrangement facilitates the rearrangements leading to the xanthanolide skeleton acs.org.

The absence of a peroxide substituent at C10 on the guaianolide precursor generally prevents the formation of both seco-guaianolides and xanthanolides, underscoring the critical role of these functional groups in driving these divergent pathways acs.org.

Stereochemical Control in Biosynthesis

Stereochemical control is paramount in the biosynthesis of pseudoguaianolides and their related compounds, dictating the specific structural outcomes from common intermediates. The precise spatial arrangement of atoms and functional groups on the sesquiterpene skeleton dictates which enzymatic reactions occur and which products are formed acs.orgtandfonline.comnih.gov.

Enzymes, particularly cytochrome P450 monooxygenases, play a crucial role in introducing specific hydroxylations and other oxidative modifications with high stereoselectivity. For example, kauniolide synthase, a P450 enzyme, catalyzes the formation of the guaianolide kauniolide from the germacranolide costunolide through a process involving stereoselective hydroxylation at C3, followed by water elimination and cyclization nih.gov.

The specific stereochemical configurations required for the formation of different sesquiterpenoid classes from a common oxidized guaianolide precursor are well-defined:

This compound Formation: Requires a cis relationship among a C4 epoxide, a C10 alcohol, and the C1 hydrogen atom on the guaianolide precursor acs.org.

Seco-Guaianolide Formation: Is favored by a trans relationship between a C4 epoxide and a C10 peroxide acs.org.

Xanthanolide Formation: Is selectively achieved when a C4 epoxide and a C10 peroxide are in a cis relationship, with the C1 hydrogen oriented trans acs.org.

Furthermore, variations in stereochemistry are observed across different plant families. For instance, guaianolides from the Asteraceae family typically feature a β-configured proton at the C6 position and a trans-fused lactone ring, potentially deriving from costunolide. In contrast, guaianolides from the Apiaceae family may exhibit opposite configurations at C6 and a cis-fused lactone ring nih.gov. These differences highlight the sophisticated stereochemical control exerted by plant enzymes during sesquiterpene lactone biosynthesis.

Table 1: Stereochemical Requirements for Sesquiterpenoid Formation from Oxidized Guaianolides

| Precursor Functional Groups/Stereochemistry | Resulting Product Type | Key Stereochemical Determinants |

| Oxidized 8,12-guaianolide with C4 epoxide, C10 alcohol, and C1–H | This compound | cis relationship among C4 epoxide, C10 alcohol, and C1–H acs.org |

| Oxidized 8,12-guaianolide with C4 epoxide and C10 peroxide | Seco-Guaianolide | trans relationship between C4 epoxide and C10 peroxide acs.org |

| Oxidized 8,12-guaianolide with C4 epoxide and C10 peroxide | Xanthanolide | cis relationship between C4 epoxide and C10 peroxide, with C1 hydrogen in a trans orientation acs.org |

| Oxidized 8,12-guaianolide without a C10 peroxide substituent | Not Seco-/Xanthanolide | Absence of C10 peroxide prevents cleavage leading to seco-guaianolides and xanthanolides acs.org. (Other products, e.g., pseudoguaianolides, may form). |

Compound List:

Artemisinin

Artemisinic aldehyde

Artemisinic acid

Arglabin

Amorphadiene

Amorphadiene oxidase

Artemisinin

Costunolide

Costunolide 3β-hydroxylase

Diguaiaperfolin

Dihydro-artemisinic aldehyde

Dihydro-artemisinic acid

Eudesmanolide

Eupafolin

Farnesyl pyrophosphate (FPP)

Germacrene A

Germacrene A acid

Germacrene A oxidase

Germacrene A synthase

Germacranolide

Guaianolide

Helenalin

Helenalin esters

Kauniolide

Kauniolide synthase

Linalool

Parthenolide

Parthenolide synthase

Phaeocaulisin A

this compound

Reynsoin

Seco-Guaianolide

Sesquiterpene lactone (SL)

Tomentosin

Xanthanolide

Ziniolide

Function-Oriented Synthesis for Biological Probes

The development of this compound analogues as biological probes and potential therapeutic agents hinges on sophisticated synthetic strategies that balance structural complexity with functional modularity. Function-oriented synthesis, in this context, aims to create compounds that retain the core structural features responsible for biological activity while incorporating modifications that enhance their utility as research tools or drug leads. A key objective is to design analogues that possess tunable reactivity, particularly at their characteristic Michael acceptor moieties, such as the α-methylene-γ-butyrolactone and cyclopentenone systems, which are known to covalently modify biological nucleophiles like cysteine residues in proteins nih.govnih.gov.

Research has focused on developing efficient and modular synthetic routes to access diverse this compound analogues. One notable approach involves a 10-step synthetic pathway designed to preserve the inherent topological complexity of the natural this compound scaffold nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. This strategy is crucial for maintaining the three-dimensional architecture that often dictates biological interactions. Furthermore, this synthetic route strategically incorporates functional handles, enabling late-stage diversification of the molecular structure. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents around the core scaffold nih.govresearchgate.net. A critical aspect of this synthesis is the early installation of the key bioactive Michael acceptors, ensuring their presence and proper configuration for covalent modification of biological targets nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.

The biological evaluation of analogues synthesized through such function-oriented approaches has yielded promising results. These newly synthesized compounds have demonstrated significant activity in cellular assays, acting as potent activators of the Nrf2 pathway and inhibitors of the NF-κB signaling pathway nih.govresearchgate.netresearchgate.netnih.gov. Specifically, these this compound analogues have been characterized as low-micromolar activators of Nrf2 and micromolar inhibitors of NF-κB nih.govresearchgate.netresearchgate.netnih.gov. The efficacy of these compounds has been shown to be dependent on the local chemical environment surrounding the Michael acceptor moieties, underscoring the importance of precise structural control during synthesis nih.govresearchgate.netresearchgate.netnih.gov.

The development of these analogues serves a dual purpose: they act as valuable chemical probes to dissect complex biological pathways, such as those involving Nrf2 and NF-κB, and they represent promising lead compounds for medicinal chemistry programs targeting inflammatory and cancer-related diseases nih.gov. The ability to systematically modify the this compound scaffold while retaining its core bioactivity makes this class of compounds an attractive target for the design of next-generation biological tools and therapeutics nih.govomicsdi.org.

Biological Activity of Synthesized this compound Analogues

| Biological Target/Pathway | Reported Potency | Key Structural Feature Influencing Activity |

| Nrf2 Activation | Low-micromolar | Presence and environment of Michael acceptors |

| NF-κB Inhibition | Micromolar | Presence and environment of Michael acceptors |

Structural Elucidation Methodologies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation of pseudoguaianolides. These methods provide valuable information about the functional groups present in the molecule and the extent of conjugation within the chromophore systems.

IR spectroscopy is particularly useful for identifying key functional groups characteristic of pseudoguaianolides. The presence of a γ-lactone ring, a defining feature of this class of compounds, gives rise to a strong carbonyl (C=O) stretching absorption band typically observed in the range of 1740-1780 cm⁻¹. Another significant absorption is that of the cyclopentenone or cyclohexenone ring, which also contains a carbonyl group. The C=O stretching frequency for this moiety is influenced by conjugation and typically appears between 1680 and 1725 cm⁻¹. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Carbon-carbon double bond (C=C) stretching vibrations are generally observed in the 1640-1680 cm⁻¹ region. vscht.czpressbooks.publibretexts.orglibretexts.org

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated systems. Pseudoguaianolides often contain α,β-unsaturated carbonyl systems, which are excellent chromophores. The π → π* electronic transition of the conjugated enone system typically results in a strong absorption maximum (λmax) in the range of 210-250 nm. A weaker n → π* transition of the carbonyl group is also observed at longer wavelengths, usually between 300 and 350 nm. The exact position and intensity of these absorption bands can be influenced by the solvent and the presence of additional chromophores or auxochromes in the molecule. For instance, the UV spectrum of parthenin (B1213759), a well-known pseudoguaianolide, exhibits absorption maxima at 215 nm and 340 nm. chimia.ch

The following table summarizes the characteristic IR and UV-Vis absorption data for functional groups commonly found in pseudoguaianolides.

| Functional Group | IR Absorption (cm⁻¹) | UV-Vis Absorption (λmax, nm) | Electronic Transition |

| γ-Lactone (C=O) | 1740-1780 | - | - |

| Conjugated Ketone (C=O) | 1680-1725 | 300-350 | n → π |

| Conjugated C=C | 1640-1680 | 210-250 | π → π |

| Hydroxyl (-OH) | 3200-3600 (broad) | - | - |

Circular Dichroism (CD) Spectroscopy for Chiral Assignments.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration and conformation of chiral molecules like pseudoguaianolides. This method is based on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the spatial arrangement of atoms and chromophores within the molecule. nih.govchiralabsxl.com

For pseudoguaianolides, the most significant chromophores that contribute to the CD spectrum are the α,β-unsaturated carbonyl group of the cycloalkenone ring and the γ-lactone. The electronic transitions of these chromophores give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. rsc.org

A well-established empirical rule, known as the "sesquiterpene lactone rule," is often applied to predict the absolute configuration of the γ-lactone ring in pseudoguaianolides. This rule correlates the sign of the n → π* Cotton effect of the α,β-unsaturated lactone with the chirality at the carbon atom to which the lactone ring is fused. A positive Cotton effect is generally associated with one absolute configuration, while a negative Cotton effect indicates the opposite. sioc-journal.cn

The CD spectra of enantiomers are mirror images of each other. This property is invaluable for confirming the absolute stereochemistry of a this compound once the spectrum of a known enantiomer is available for comparison. Theoretical calculations of CD spectra using quantum chemical methods can also be employed to predict the CD spectrum for a given stereoisomer, which can then be compared with the experimental spectrum to assign the absolute configuration. sciforum.net

The table below illustrates the application of CD spectroscopy in determining the chiral assignments of pseudoguaianolides by correlating the sign of the Cotton effect with the stereochemistry.

| Chromophore | Electronic Transition | Wavelength Range (nm) | Sign of Cotton Effect | Stereochemical Implication |

| α,β-Unsaturated Ketone | n → π | 300-350 | Positive/Negative | Depends on the conformation and substitution of the cycloalkenone ring. |

| α,β-Unsaturated Ketone | π → π | 210-250 | Positive/Negative | Depends on the helicity of the enone system. |

| γ-Lactone | n → π* | ~220 | Positive/Negative | Correlates with the absolute configuration at the lactone ring fusion. |

Single-Crystal X-ray Diffraction Analysis.

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds, including pseudoguaianolides. This method provides precise information about bond lengths, bond angles, and the absolute stereochemistry of all chiral centers within the molecule. wikipedia.org

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For pseudoguaianolides, single-crystal X-ray diffraction analysis is the gold standard for structure elucidation, especially when novel or complex stereochemical arrangements are present. It provides definitive proof of the molecular connectivity and the relative and absolute configuration of the molecule. The determination of the absolute configuration is often achieved by using anomalous dispersion effects, typically by incorporating a heavy atom into the structure or by using copper radiation for crystals containing only light atoms.

The crystallographic data obtained from X-ray analysis, such as the space group, unit cell dimensions, and atomic coordinates, are deposited in crystallographic databases and serve as a definitive reference for the compound's structure.

The following table presents crystallographic data for some representative pseudoguaianolides.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Parthenin | C₁₅H₁₈O₄ | Tetragonal | P4₁ | 12.18 | 12.18 | 9.75 | sioc-journal.cn |

| Hymenolin | C₁₅H₂₀O₄ | Monoclinic | P2₁ | 10.74 | 11.23 | 12.16 | sioc-journal.cn |

| Bipinnatin | C₁₉H₂₄O₇ | Orthorhombic | P2₁2₁2₁ | 7.98 | 13.92 | 17.01 | sioc-journal.cn |

| Ambroperuvin | C₁₇H₂₂O₆ | Orthorhombic | P2₁2₁2₁ | 15.999 | 11.263 | 9.112 | nih.gov |

Integrated Spectroscopic Approaches for Novel Pseudoguaianolides.

The structural elucidation of novel pseudoguaianolides often requires an integrated approach, combining data from various spectroscopic techniques to piece together the complete molecular structure. This is particularly crucial when dealing with complex structures, stereoisomers, or when only small amounts of the compound are available. researchgate.net

The process typically begins with the isolation and purification of the compound. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. Once a pure compound is obtained, a battery of spectroscopic methods is employed.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the molecular formula of the new compound. Fragmentation patterns observed in the mass spectrum can provide initial clues about the structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY), is the cornerstone of structure elucidation. ¹H and ¹³C NMR provide information about the number and types of protons and carbons in the molecule. 2D NMR experiments are then used to establish the connectivity between atoms (COSY, HMBC), identify one-bond proton-carbon correlations (HSQC), and determine the spatial proximity of protons (NOESY), which is critical for determining the relative stereochemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems, as detailed in section 5.3.

Circular Dichroism (CD) spectroscopy is employed to determine the absolute configuration of chiral centers, as discussed in section 5.4.

Finally, if a suitable single crystal can be grown, X-ray diffraction analysis provides the definitive three-dimensional structure, confirming the results from the other spectroscopic methods.

A recent example of this integrated approach is the characterization of new heterocyclic this compound oligomers, ambrosiadimer A and ambrosiatrimer A, from the inflorescence of Ambrosia artemisiifolia. Their complex structures and absolute configurations were determined through a combination of NMR, MS, and single-crystal X-ray crystallographic analysis. nih.gov

The following table outlines the role of each spectroscopic technique in an integrated approach to the structure elucidation of a novel this compound.

| Spectroscopic Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula and fragmentation patterns. |

| ¹H NMR | Number, type, and connectivity of protons. |

| ¹³C NMR | Number and type of carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of the carbon skeleton. |

| 2D NMR (NOESY/ROESY) | Relative stereochemistry through spatial proximities of protons. |

| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., lactone, ketone, hydroxyl). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Identification of chromophores and conjugated systems. |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration. |

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure and absolute stereochemistry. |

Mechanistic Insights into Pseudoguaianolide Bioactivity

Molecular Mechanisms of Action

The bioactivity of pseudoguaianolides is primarily mediated through their ability to undergo covalent modifications with cellular macromolecules, particularly proteins. This reactivity is largely dictated by the presence of electrophilic centers within their structure.

Covalent Modification via Michael Acceptor Moiety (α-Methylene-γ-Lactone)

The hallmark of many bioactive pseudoguaianolides is the α-methylene-γ-lactone ring system. This structural motif acts as a Michael acceptor, making it susceptible to nucleophilic attack. This electrophilic nature allows pseudoguaianolides to covalently bind to cellular nucleophiles, such as the thiol groups of cysteine residues in proteins researchgate.netresearchgate.netresearchgate.netresearchgate.net. The rate and extent of this reaction are influenced by factors such as pH and the specific chemical environment around the Michael acceptor mdpi.com. For instance, the α-methylene-γ-lactone in compounds like britannin (B600242) (BRT) is highly reactive and central to its biological effects researchgate.netresearchgate.netresearchgate.net. Studies have shown that the presence and accessibility of this moiety are critical for the observed bioactivity, with derivatives lacking this group exhibiting significantly reduced potency researchgate.net.

Thiol Alkylation of Cysteine Residues in Proteins

The covalent modification of proteins by pseudoguaianolides often occurs through the alkylation of cysteine residues. These residues, with their reactive thiol (-SH) groups, are prime targets for the electrophilic α-methylene-γ-lactone moiety. This alkylation can lead to irreversible or reversible changes in protein structure and function, thereby disrupting cellular processes researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netescientificpublishers.com. For example, helenalin (B1673037), a well-studied this compound, has been identified to target Cys38 within the DNA-binding domain of the NF-κB transcription factor p65 (RelA) mdpi.com. The non-specific reactivity with sulfhydryl groups of proteins is a general characteristic of pseudoguaianolides, and strategies to modulate this reactivity have been explored researchgate.netresearchgate.netresearchgate.net.

Interference with Cellular Redox Homeostasis

Pseudoguaianolides can also interfere with the delicate balance of cellular redox homeostasis. By reacting with critical thiol-containing proteins involved in redox regulation, such as thioredoxin reductase (TrxR1), or by altering the levels of reactive oxygen species (ROS), these compounds can induce oxidative stress theinterstellarplan.com. For instance, some sesquiterpene lactones have been shown to elicit ROS accumulation, leading to elevated oxidized glutathione (B108866) and disruption of redox balance, ultimately triggering apoptosis. This disruption of redox homeostasis can be a significant contributor to their cytotoxic and anticancer effects theinterstellarplan.com.

Key Molecular Targets and Signaling Pathways

The ability of pseudoguaianolides to covalently modify proteins translates into significant modulation of various cellular signaling pathways critical for cell survival, proliferation, and inflammation.

Regulation of Nuclear Factor-κB (NF-κB) Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immune responses, and cell survival, and it is frequently dysregulated in cancer. Pseudoguaianolides have been shown to exert potent inhibitory effects on NF-κB activation researchgate.netresearchgate.netresearchgate.netmdpi.comescientificpublishers.com. This inhibition is often mediated by the covalent modification of key components of the NF-κB pathway, such as the p65 (RelA) subunit of NF-κB, where helenalin targets a specific cysteine residue mdpi.com. By blocking NF-κB activation, pseudoguaianolides can suppress the expression of pro-inflammatory genes and molecules that promote cell survival and proliferation, contributing to their anti-inflammatory and anticancer activities researchgate.netresearchgate.net.

Modulation of Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for degradation. Upon exposure to electrophilic or oxidative stress, Keap1's cysteine residues are modified, leading to the release of Nrf2. Free Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of cytoprotective genes researchgate.net. Pseudoguaianolides, particularly those with a reactive α-methylene-γ-lactone moiety, can covalently bind to cysteine residues in Keap1, thereby blocking the Keap1-Nrf2 interaction researchgate.netresearchgate.netresearchgate.net. This blockade results in the stabilization and nuclear accumulation of Nrf2, leading to the activation of the antioxidant response pathway researchgate.net. For instance, britannin (BRT) has been shown to covalently bind to Cys-151 of Keap1, activating Nrf2 and subsequently upregulating antioxidant target genes researchgate.net. This modulation of the Nrf2-Keap1 pathway is a critical mechanism by which pseudoguaianolides can protect cells from oxidative damage or, in some contexts, contribute to their cytotoxic effects by overwhelming cellular defense mechanisms.

Impact on Immune Checkpoint Proteins (e.g., PD-L1)

The programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) axis is a critical immune checkpoint that cancer cells exploit to evade immune surveillance by suppressing T-cell activity mdpi.comtaylorandfrancis.com. Pseudoguaianolides have demonstrated the capacity to modulate this pathway, thereby enhancing anti-tumor immune responses.

Britannin (BRT), a well-studied this compound, has been shown to downregulate the PD-1/PD-L1 immune checkpoint. This effect is mediated, in part, through the modulation of the c-Myc/HIF-1α signaling axis, which in turn leads to reduced PD-L1 expression and subsequent activation of cytotoxic T lymphocytes researchgate.netsemanticscholar.orgresearchgate.netmdpi.comdntb.gov.ua. Research indicates that BRT can markedly inhibit the expression and protein synthesis of PD-L1 in various cancer cell types by influencing the HIF-1α/c-Myc pathway mdpi.com.

Beyond indirect modulation, studies have also explored the direct binding of pseudoguaianolides to PD-L1. Molecular docking analyses suggest that BRT forms stable complexes with PD-L1, showing a preference for the dimeric form of the protein and binding at the interface between monomers. The calculated empirical energy of interaction (ΔE) for the BRT-PD-L1 dimer complex is approximately -63.1 kcal/mol mdpi.comresearchgate.nettandfonline.comnih.gov. Other this compound analogues, including helenalin, gaillardin, bigelovin, and coronopilin (B1206532), have also been investigated for their potential to bind PD-L1 dimers mdpi.comresearchgate.nettandfonline.comnih.gov. Notably, chamissonolide (B1246581) (CHM) demonstrated a similarly stable interaction with the PD-L1 dimer, with a calculated ΔE of -64.8 kcal/mol researchgate.nettandfonline.comnih.gov. These findings highlight the potential of pseudoguaianolides as small-molecule inhibitors targeting the PD-L1 immune checkpoint.

Table 1: Pseudoguaianolides and their Interaction with PD-L1

| Compound | Target | Binding State | Calculated ΔE (kcal/mol) | References |

| Britannin (BRT) | PD-L1 | Dimer | -63.1 | mdpi.comresearchgate.nettandfonline.comnih.gov |

| Chamissonolide (CHM) | PD-L1 | Dimer | -64.8 | researchgate.nettandfonline.comnih.gov |

| Helenalin | PD-L1 | Dimer | Studied | mdpi.comresearchgate.nettandfonline.comnih.gov |

| Gaillardin | PD-L1 | Dimer | Studied | mdpi.comresearchgate.nettandfonline.comnih.gov |

| Bigelovin | PD-L1 | Dimer | Studied | mdpi.comresearchgate.nettandfonline.comnih.gov |

| Coronopilin | PD-L1 | Dimer | Studied | mdpi.comresearchgate.nettandfonline.comnih.gov |

Interaction with Other Cellular Proteins (e.g., c-Myb, COX Enzymes, Src Kinase)

Pseudoguaianolides interact with a range of other cellular proteins, influencing diverse biological processes such as gene regulation, inflammation, and cell signaling.

c-Myb: The transcription factor c-Myb plays a crucial role in cell cycle regulation and is implicated in the development of various cancers researcher.life. Several sesquiterpene lactones, including pseudoguaianolides, have been shown to suppress Myb-dependent gene expression, contributing to their anti-cancer effects researchgate.netresearcher.life. Quantitative structure-activity relationship (QSAR) studies suggest a correlation between the structural features of lactones, including pseudoguaianolides, and their inhibitory activity against Myb-dependent gene expression researcher.life.

COX Enzymes: Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are central to the synthesis of prostaglandins (B1171923) and play a significant role in inflammation and pain jpp.krakow.plnih.gov. Pseudoguaianolides, as members of the broader SL class, exhibit anti-inflammatory properties, partly through the inhibition of COX enzymes mdpi.commdpi.comnih.govmdpi.comkoreascience.krnih.govnih.gov. Specific pseudoguaianolides have demonstrated anti-inflammatory potential by inhibiting nitric oxide (NO) release and COX-2 expression in inflammatory models nih.govwayne.edu. The α-methylene-γ-lactone moiety is considered critical for these anti-inflammatory actions mdpi.com.

Src Kinase: Src-family kinases (SFKs) are non-receptor tyrosine kinases involved in various cellular signaling pathways, including those regulating cell growth, survival, and immune responses nih.govfrontiersin.org. Pro-inflammatory cytokines within the tumor microenvironment can activate SFKs in both cancer cells and infiltrating immune cells, suggesting a role for Src in linking inflammation and cancer progression frontiersin.org. While direct interactions of specific pseudoguaianolides with Src kinase are less detailed in the reviewed literature, there is an association between pseudoguaianolides from Euphorbia thymifolia Linn and Src-family kinases, indicating a potential area of interaction referencecitationanalysis.com.

Structure Activity Relationship Sar Studies

Influence of the Pseudoguaianolide Skeleton on Bioactivityrsc.orgencyclopedia.pub

The characteristic fused 5/7/5 carbocyclic skeleton, defining the this compound class, plays a fundamental role in dictating their bioactivity. This rigid framework provides the scaffold upon which other functional groups are positioned, influencing their spatial orientation and accessibility to biological targets. Studies have indicated that the integrity of this this compound skeleton, often in conjunction with the α-methylene-γ-lactone moiety, is critical for activities such as anti-cancer effects and the inhibition of NF-κB signaling pathways scirp.orgmdpi.com. The specific arrangement of rings and the inherent strain or flexibility within this core structure can impact binding affinity and reactivity with cellular macromolecules nih.govcore.ac.uk. For instance, the presence of a tertiary methyl group at position 5 distinguishes pseudoguaianolides from guaianolides, potentially influencing their interaction profiles core.ac.uk.

Role of the α-Methylene-γ-Lactone Moiety in Efficacyscirp.orgencyclopedia.pubrsc.orgresearchgate.netresearchgate.netd-nb.infoencyclopedia.pubnih.govmdpi.comacademicjournals.orgplos.org

The α-methylene-γ-lactone moiety is widely recognized as the primary pharmacophore responsible for the broad spectrum of biological activities exhibited by sesquiterpene lactones, including pseudoguaianolides core.ac.uk. This structural feature functions as a potent Michael acceptor due to the electrophilic nature of the exocyclic double bond conjugated to the carbonyl group of the lactone ring. This electrophilicity enables covalent modification of biological nucleophiles, most notably the thiol groups of cysteine residues in proteins scirp.org. This alkylation process can lead to the inactivation of critical enzymes, disruption of signaling pathways (such as NF-κB), and induction of apoptosis, underpinning their cytotoxic, anti-inflammatory, and anti-proliferative effects scirp.org. Research has shown that the presence of this moiety is essential for many observed bioactivities, and its modification or absence often leads to a significant reduction or complete loss of efficacy core.ac.uk.

Impact of Stereochemistry and Substituent Patternsrsc.orgresearchgate.net

Beyond the core skeleton and the α-methylene-γ-lactone group, the stereochemistry and the nature and position of various substituents significantly modulate the bioactivity of pseudoguaianolides. The precise three-dimensional arrangement of atoms around chiral centers can influence how the molecule interacts with its biological target, affecting binding affinity and efficacy scirp.orgcore.ac.uk. For example, different stereoisomers of pseudoguaianolides can exhibit varying degrees of potency.

Substituents such as hydroxyl groups, ester groups, epoxides, and carbonyl functionalities can further refine the biological profile. While the α-methylene-γ-lactone moiety generally enhances activity, the presence of hydroxyl groups has, in some studies, been associated with a decrease in potency, possibly due to altered electronic properties or steric hindrance mdpi.com. Conversely, the presence of multiple α,β-unsaturated carbonyl moieties can amplify the alkylating capacity and thus the biological activity scirp.org. The position of substituents, such as an α-carbonyl at C-3, has been identified as important for enhancing the capacity to dissociate NF-κB–DNA complexes. Furthermore, the lipophilicity imparted by certain substituents can influence cellular uptake and interaction with hydrophobic binding pockets of target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR methodologies provide a powerful framework for correlating structural features with biological activity, enabling the prediction of the activity of novel compounds and guiding synthetic efforts.

QSAR studies on pseudoguaianolides involve the generation of various computational descriptors that numerically represent their chemical structures. These descriptors can include topological indices, electronic properties, quantum chemical parameters, and molecular shape descriptors. By employing statistical methods, such as regression analysis, predictive models are built that link these descriptors to observed biological activities (e.g., cytotoxicity, anti-inflammatory effects). For instance, studies have identified that the number of α,β-unsaturated carbonyl functions and the presence of the α-methylene-γ-lactone group are significant predictive variables for NF-κB DNA-binding inhibition. Such models can help identify key structural attributes responsible for activity and predict the potency of newly synthesized or isolated pseudoguaianolides mdpi.com.

QSAR studies can adopt different approaches. Ligand-based QSAR relies solely on the properties of the ligands (pseudoguaianolides) themselves, without explicit knowledge of the target's three-dimensional structure. This approach is useful when the target structure is unknown or when a large set of structurally related compounds with known activities is available. Structure-based QSAR , conversely, incorporates information about the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme). This allows for the design of pharmacophores and the prediction of binding interactions, such as docking poses and binding energies, which are then correlated with activity. Both approaches can provide valuable insights into the SAR of pseudoguaianolides, guiding the design of more potent and selective analogues.

Molecular Docking and Computational Simulations

Molecular docking and other computational simulation techniques are instrumental in understanding the molecular mechanisms underlying the bioactivity of pseudoguaianolides. These methods predict the preferred binding orientation of a ligand (this compound) to a target protein by calculating binding affinities and identifying key interaction points. For sesquiterpene lactones, docking studies can elucidate how the α-methylene-γ-lactone moiety or other functional groups interact with active sites of enzymes or protein subunits, such as cysteine residues in proteins or specific subunits of transcription factors like NF-κB. Such simulations can provide atomic-level details about the binding modes, conformational changes, and the role of stereochemistry and substituents in mediating biological effects, thereby complementing experimental SAR data core.ac.uk.

Compound List:

Arglabin

Artemisinin

Britannin (B600242) (BRT)

Centaur-pencin

Chlorojanerin

Confertin

Damsinic acid

Dihydroartemisinin

Dihydrohelenalin

Hymenin

Inuviscolide

Lactucin

Micheliolide

Mexicanin I

Santonin

Seco-guaianolides

Thapsigargin

Tomentosin

Vernonia sesquiterpene lactones

Xanthanolide

Ligand-Protein Binding Predictions (e.g., PD-L1, COX enzymes)

Molecular docking studies have provided valuable insights into the predicted binding affinities of various pseudoguaianolides to important protein targets.

PD-L1 Interactions: Computational analyses have demonstrated the potential of pseudoguaianolides to interact with the immune checkpoint protein PD-L1. Britannin (BRT), a prominent this compound, was found to form stable complexes with the dimeric form of PD-L1, with a calculated empirical energy of interaction (ΔE) of -63.1 kcal/mol tandfonline.comnih.govresearchgate.netnih.gov. This binding energy is comparable to that of the reference ligand BMS-202 (-73.4 kcal/mol) tandfonline.comnih.govresearchgate.netnih.gov. Chamissonolide (B1246581) (CHM), another this compound, also showed stable complex formation with the PD-L1 dimer, predicted with an interaction energy (ΔE) of -64.8 kcal/mol tandfonline.comnih.govresearchgate.net. Docking analyses were extended to fifteen other this compound analogs of BRT, including helenalin, gaillardin, bigelovin, and coronopilin (B1206532), which were also docked to PD-L1 dimer forms tandfonline.comnih.govresearchgate.net. Among these, coronopilin was identified as a relatively good binder, ranking third in the series, while damsin was found to be a much weaker binder to the PD-L1 dimer taylorandfrancis.com. Preliminary structure-PD-L1 binding relationships have been delineated from these studies tandfonline.comnih.govresearchgate.net.

COX Enzyme Interactions: Docking studies have also explored the interaction of pseudoguaianolides with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory and analgesic drugs. For instance, damsin exhibited significant COX-2 inhibitory activity with an IC50 value of 33.97 ± 1.62 μg/mL sci-hub.seresearchgate.net. Hymenin demonstrated the highest selectivity towards COX-1, with an IC50 value of 18.21 μg/mL sci-hub.seresearchgate.net. Maritimolide showed binding free energies (DGb) in the range of 7.94 to 10.37 kcal/mol when docked into COX-1/2 active sites, and was noted as the most active COX-1 inhibitor among the tested compounds, with a comparable binding free energy to ibuprofen (B1674241) (8.43 kcal/mol) sci-hub.se.

Preclinical Pharmacological Investigations

In Vivo Animal Model Studies

Pharmacokinetic Studies in Preclinical Models

Pharmacokinetic (PK) studies are fundamental in preclinical drug development, aiming to elucidate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile within a living organism humaneresearch.org.ukijrpc.cominfinixbio.com. These investigations in animal models are essential for predicting how a drug candidate will behave in humans, guiding dose selection, and identifying potential challenges such as poor bioavailability or rapid clearance cn-bio.com. For pseudoguaianolides, understanding their PK properties is vital for optimizing their therapeutic efficacy and developing effective delivery strategies.

Research in this area often involves employing various animal models to assess how pseudoguaianolides are absorbed into the bloodstream, distributed to target tissues, metabolized by enzymatic pathways, and ultimately eliminated from the body humaneresearch.org.ukijrpc.com. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to quantify drug concentrations in biological matrices like plasma, urine, and tissues over time mdpi.com. Studies have explored the blood-brain barrier (BBB) permeability of certain sesquiterpene lactones, including pseudoguaianolides like ambrosin (B1200770) and deoxyelephantopin, using chemoinformatics predictions and in vivo analyses of brain tissue mdpi.com. Such investigations help determine if these compounds can reach the central nervous system, which is critical for treating neurological conditions like glioblastoma mdpi.com.

However, significant challenges exist in translating preclinical PK data to human efficacy due to inherent interspecies differences in physiology and metabolic capacities cn-bio.com. Physiologically-based pharmacokinetic (PBPK) models are increasingly utilized to bridge this gap, simulating drug ADME using species-specific physiological data to improve prediction accuracy humaneresearch.org.ukfda.gov. While specific quantitative pharmacokinetic data (e.g., half-life, Cmax, AUC) for a wide range of pseudoguaianolides in preclinical models are still emerging, the ongoing research aims to characterize these parameters to inform future therapeutic development up.ac.zabioline.org.br.

Dose-Response Relationships in Preclinical Models

Dose-response studies are critical for establishing the relationship between the administered dose of a compound and the magnitude of its biological effect researchgate.net. In preclinical settings, these investigations help identify the effective dose range, determine the potency of a compound, and understand how varying concentrations influence therapeutic outcomes or cellular responses nih.govmdpi.com. For pseudoguaianolides, dose-response analyses have been conducted across various therapeutic areas, including cancer and inflammation.

Cytotoxic and Anti-Cancer Dose-Response Studies: Several pseudoguaianolides have demonstrated significant dose-dependent cytotoxic effects against cancer cell lines. For instance, neoambrosin (B1678157) and damsin (B1669790), both pseudoguaianolide sesquiterpene lactones, have shown varying IC50 values against different cancer cell lines, indicating their potency in inhibiting cell growth. Studies have reported IC50 values for damsin ranging from 4.3 μM against CCRF-CEM cells to 21.8 μM against HCT116 p53-/- cells. Similarly, research on other sesquiterpene lactones (STLs), which include pseudoguaianolides, has indicated a median inhibitory concentration (IC50) of approximately 16 μM for suppressing glioblastoma cell viability in vitro mdpi.com.

Anti-Inflammatory Dose-Response Studies: In preclinical models of inflammation, dose-response relationships have also been investigated for pseudoguaianolides. Studies evaluating compounds like confertdiolide in carrageenan-induced mouse edema models showed a 46% edema inhibition at a specific dose. Confertdiolide was also found to be highly active against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema, reducing it by 87%, and demonstrated a 36% reduction in myeloperoxidase (MPO) levels, indicating an effect on leukocyte recruitment. Parthenin (B1213759), another this compound, showed activity in ethyl phenylpropiolate (EPP)-induced mouse ear edema and affected polymorphonuclear leukocyte infiltration, with a 69% reduction in MPO levels in oxazolone-induced delayed-type hypersensitivity (DTH) models. Ambrosin has demonstrated dose-dependent inhibition of cell migration in breast cancer cell lines, with effects observed at concentrations as low as 5 μM.

The detailed findings from these preclinical dose-response studies are crucial for identifying lead compounds and establishing their therapeutic potential.

Data Table: Preclinical Dose-Response Data for Selected Pseudoguaianolides

| Compound Name | Target/Model | Metric / Effect | Value / Result | Reference |

| Neoambrosin (1) | CCRF-CEM cells | IC50 | 4.3 μM | |

| Neoambrosin (1) | HCT116 p53-/- cells | IC50 | 21.8 μM | |

| Damsin (2) | CCRF-CEM cells | IC50 | 6.1 μg/mL | |

| Damsin (2) | BRAF-V600E homozygous mutant melanoma cells | IC50 | 44.2 μg/mL | |

| Confertdiolide (7) | Carrageenan-induced mouse edema (oral) | Edema inhibition | 46% | |

| Confertdiolide (7) | TPA-induced mouse ear edema | Edema reduction | 87% | |

| Confertdiolide (7) | TPA-induced mouse ear edema (leukocyte recruitment) | MPO level reduction | 36% | |

| Parthenin (5) | Oxazolone-induced DTH (leukocyte infiltration) | MPO level reduction | 69% | |

| Ambrosin | Breast cancer cell lines (e.g., JIMT-1) | Cell migration inhibition | Observed at 5 μM | |

| Isoalantolactone | Liver cancer cell line (Hep-G2) | Cell invasion and migration reduction | Significant reduction observed | |

| General STLs | Glioblastoma cell viability (in vitro) | Median IC50 | 16 μM | mdpi.com |

| General STLs | Glioblastoma xenograft models (in vivo) | Median tumor growth inhibition rate | 66.5% | mdpi.com |

Ecological and Chemotaxonomic Significance

Ecological Roles in Plant Defense

Pseudoguaianolides are a class of sesquiterpene lactones that play a significant role in plant defense mechanisms. Their ecological importance stems from their ability to deter herbivores, inhibit competing vegetation, and combat microbial infections within the plant host.

Herbivore Deterrence and Anti-feedant Properties

Pseudoguaianolides are recognized for their potent anti-herbivore activities. These compounds can act as deterrents, making plants unpalatable or toxic to insects and other herbivores. Research indicates that the presence of an α,β-unsaturated carbonyl moiety, often found in pseudoguaianolides, is crucial for their biological activity, including insecticidal and antifeedant properties umich.eduresearchgate.netmdpi.com. Parthenin (B1213759), a well-known pseudoguaianolide, has demonstrated significant antifeedant effects on various insect pests researchgate.net. Studies have shown that plant secondary metabolites, including pseudoguaianolides, can repel or deter feeding, leading to slower growth and increased vulnerability of herbivores to predators mdpi.comwur.nlnih.gov.

Phytotoxic Effects on Competing Vegetation (Allelopathy)

Allelopathy, the phenomenon where plants release biochemicals that influence the growth of other plants, is another ecological role attributed to pseudoguaianolides. These compounds can inhibit seed germination and seedling growth of neighboring plants, thereby reducing competition for resources such as light, water, and nutrients mdpi.comisws.org.innih.govrsc.orgcsic.esresearchgate.netplos.org. Parthenin, for instance, has been shown to exhibit phytotoxic effects, inhibiting the growth of various plant species isws.org.innih.gov. The allelopathic properties of pseudoguaianolides contribute to the ecological success of the plants that produce them by suppressing competitor populations.

Antimicrobial Activities in Plant Host Defense (e.g., Antifungal, Antibacterial)

Pseudoguaianolides also exhibit significant antimicrobial activities, serving as a defense mechanism against plant pathogens. Studies have demonstrated their efficacy against a range of bacteria and fungi that can cause diseases in plants. For example, neoambrosin (B1678157), a this compound isolated from Ambrosia maritima, showed notable antibacterial activity against plant pathogenic bacteria such as Agrobacterium tumefaciens and Erwinia carotovora, with minimum inhibitory concentrations (MIC) ranging from 90–520 mg/l researchgate.netagriculturejournals.czrepec.orgscispace.com. Similarly, other pseudoguaianolides like neoambrosin and damsin (B1669790) have displayed antifungal activity against plant pathogenic fungi such as Botrytis cinerea and Fusarium oxysporum, inhibiting mycelial growth and spore germination academicjournals.orgresearchgate.netinternationalscholarsjournals.org. These antimicrobial properties are vital for protecting plants from infections and maintaining their health.

Table 1: Antimicrobial Activity of Selected Pseudoguaianolides

| This compound | Target Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) Range | Source Plant (Example) | Reference |

| Neoambrosin | Agrobacterium tumefaciens | Antibacterial | 150 mg/l | Ambrosia maritima | researchgate.netagriculturejournals.czrepec.orgscispace.com |

| Neoambrosin | Erwinia carotovora | Antibacterial | 90 mg/l | Ambrosia maritima | researchgate.netagriculturejournals.czrepec.orgscispace.com |

| Damsin | Botrytis cinerea | Antifungal | EC50: 204.3 mg/L (against F. oxysporum) | Ambrosia maritima | academicjournals.orgresearchgate.netinternationalscholarsjournals.org |

| Ambrosin (B1200770) | Fusarium oxysporum | Antifungal | EC50: 204.3 mg/L (against F. oxysporum) | Ambrosia maritima | academicjournals.orgresearchgate.netinternationalscholarsjournals.org |

Note: EC50 values indicate the concentration effective for 50% inhibition.

Chemotaxonomic Markers for Plant Classification

Pseudoguaianolides as Phylogenetic Indicators

The distribution and structural diversity of pseudoguaianolides within plant families, particularly the Asteraceae, make them valuable chemotaxonomic markers. Their presence and specific structural variations can aid in the classification and understanding of phylogenetic relationships among plant taxa nih.govrsc.orgusp.brresearchgate.netnih.govmdpi.comd-nb.infoakjournals.comresearchgate.netslideheaven.com. The unique skeletal structures and functional groups of pseudoguaianolides can serve as indicators for grouping species and genera, contributing to a more refined botanical classification. For instance, the presence of specific pseudoguaianolides has been used to differentiate between closely related species within certain genera usp.brmdpi.com.

Analysis of Distribution Patterns Across Plant Taxa (e.g., Inula, Xeranthemum, Cynara scolymus)

Pseudoguaianolides are widely distributed across various plant genera, with a notable prevalence in the Asteraceae family nih.govrsc.orgnih.govresearchgate.net. Specific genera and species are known to be rich sources of these compounds, making their distribution patterns informative for chemotaxonomy.

Inula : Species within the Inula genus are known to produce various sesquiterpene lactones, including pseudoguaianolides researchgate.net. Research on Inula species has identified compounds that contribute to their medicinal properties and ecological roles.

Xeranthemum : Studies on Xeranthemum cylindraceum and Xeranthemum annum have identified pseudoguaianolides such as confertin, alongside other sesquiterpene lactones like xerantholide (B1683338) researchgate.netresearchgate.net. The presence and patterns of these compounds in Xeranthemum species provide insights into their evolutionary relationships within the Asteraceae family researchgate.net.

Cynara scolymus : The globe artichoke, Cynara scolymus, is a significant source of sesquiterpene lactones, including cynaropicrin (B1669659), a guaianolide that is considered a chemotaxonomic marker for artichoke species mdpi.comd-nb.info. While cynaropicrin is a guaianolide, the broader presence of sesquiterpene lactones in Cynara species highlights their importance in the chemotaxonomy of the Asteraceae family nih.govslideheaven.com.

Table 2: this compound Distribution in Selected Plant Taxa

| Plant Species | Pseudoguaianolides Identified (Examples) | Family | Chemotaxonomic Significance | Reference |

| Ambrosia maritima | Neoambrosin, Damsinic acid, Damsin, Ambrosin, Hymenin | Asteraceae | Source of various pseudoguaianolides with demonstrated antimicrobial and biochemical activities. | researchgate.netagriculturejournals.czrepec.orgscispace.comacademicjournals.orgresearchgate.netinternationalscholarsjournals.org |

| Parthenium hysterophorus | Parthenin, Ambrosin, Coronopilin (B1206532), Damsin | Asteraceae | Major constituent; exhibits toxicity, allergenicity, allelopathy, and phytotoxic properties. | umich.eduresearchgate.netisws.org.innih.govpublish.csiro.au |

| Xeranthemum cylindraceum | Confertin | Asteraceae | Presence contributes to chemotaxonomic understanding within the tribe Cardueae. | researchgate.netresearchgate.net |

| Xeranthemum annum | Confertin, Xerantholide | Asteraceae | Presence contributes to chemotaxonomic understanding within the tribe Cardueae. | researchgate.netresearchgate.net |

| Inula spp. | Various sesquiterpene lactones | Asteraceae | Known producers of pseudoguaianolides, relevant for medicinal and ecological studies. | researchgate.net |

| Cynara scolymus | (Guaianolides like Cynaropicrin) | Asteraceae | Sesquiterpene lactones are considered chemotaxonomic markers for artichoke plant species. | mdpi.comd-nb.info |

Compound Names Mentioned:

Neoambrosin

Damsinic acid

Damsin

Ambrosin

Hymenin

Parthenin

Coronopilin

Confertin

Xerantholide

Cynaropicrin

Advanced Analytical Methodologies for Pseudoguaianolide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of pseudoguaianolide analysis, enabling the separation of these structurally similar compounds from each other and from other matrix components. The choice of technique depends on the polarity, volatility, and thermal stability of the target analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of sesquiterpene lactones, including pseudoguaianolides, due to its versatility in handling compounds with low volatility and thermal lability. researchgate.netresearchgate.net Reversed-phase (RP-HPLC) is the preferred mode, offering excellent separation for these moderately polar compounds.

Detailed research has led to the development and validation of specific HPLC methods for quantifying key pseudoguaianolides in various plant species. For instance, a validated method for determining parthenin (B1213759) in Parthenium hysterophorus utilizes a C18 column with a water and acetonitrile (B52724) gradient, allowing for precise and accurate quantification. researchgate.net Similarly, robust RP-HPLC procedures have been established for the routine analysis of pseudoguaianolides like helenalin (B1673037) and its esters in Arnica montana. nih.govnih.gov These methods are crucial for the quality control of herbal products derived from these plants.

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Parthenin in P. hysterophorus researchgate.net | Helenalin Esters in A. montana nih.gov |

|---|---|---|

| Column | LiChrospher 100 RP-18 (250 mm x 4.6 mm, 5 µm) | Purospher STAR RP-18e (125 mm x 4 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Gradient of 0.2% Formic Acid in Water (A) and 0.2% Formic Acid in Acetonitrile (B) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | DAD at 225 nm |

| Temperature | Not specified | 25 °C |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. While many pseudoguaianolides have low volatility, GC analysis is possible, often requiring a chemical derivatization step to increase analyte volatility and thermal stability. jfda-online.comgcms.cz Silylation is a common derivatization technique where active hydrogens (e.g., in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis. youtube.com

The coupling of GC with Mass Spectrometry (GC-MS) is particularly valuable, as it provides not only separation but also mass spectra that can be used for the identification of the compounds. nih.gov GC-MS has been successfully applied to the qualitative and quantitative analysis of sesquiterpene lactones in plants like Arnica montana, allowing for the characterization of the complex profile of helenalin and dihydrohelenalin esters. nih.govfrontiersin.org

Table 2: General GC/GC-MS Parameters for Sesquiterpene Lactone Analysis

| Parameter | Typical Conditions for Sesquiterpene Lactones nih.govfrontiersin.org |

|---|---|

| Column | Fused-silica capillary column (e.g., DB-1, DB-5) |

| Carrier Gas | Helium |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Often required (e.g., Silylation with BSTFA) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase HPLC and GC. thieme-connect.com It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. thieme-connect.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. mdpi.comlibretexts.org By adding polar organic solvents (modifiers) like methanol, the elution strength can be adjusted to separate a wide range of compounds, from nonpolar to polar. libretexts.org

SFC is particularly well-suited for the analysis of terpenes and sesquiterpene lactones. nih.gov Research on chamomile extracts has demonstrated the utility of SFC coupled with mass spectrometry (SFC-MS) for the rapid profiling of sesquiterpene lactones and other constituents without the need for derivatization. regionh.dkresearchgate.net This technique separated all compounds of interest within 15 minutes, showcasing its advantage in high-throughput analysis. regionh.dk

Table 3: Example of SFC-MS Parameters for Sesquiterpene Lactone Profiling in Chamomile

| Parameter | Conditions for Chamomile Analysis regionh.dk |

|---|---|

| Column | Acquity UPC² HSS C18 SB |

| Mobile Phase | Supercritical CO2 with Ethanol as modifier |

| Detection | Mass Spectrometry with Electrospray Ionization (ESI) |

| Analysis Time | < 15 minutes |

| Derivatization | Not required |

Spectroscopic Techniques for Detection and Quantification

Spectroscopic detectors are essential components of chromatographic systems, providing the means to detect and quantify the separated pseudoguaianolides. The most common detectors in HPLC are the Diode Array Detector (DAD) or Photodiode Array (PDA) detector, which measure UV-Vis absorbance. These detectors offer good sensitivity for pseudoguaianolides which typically contain chromophores like the α,β-unsaturated γ-lactone ring.

For quantification, a calibration curve is constructed by plotting the peak area or height against the concentration of known standards. researchgate.net Method validation ensures the reliability of quantitative results by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, primarily used for structural elucidation. However, quantitative NMR (qNMR) can also be employed for the quantification of sesquiterpene lactones in plant extracts, providing a direct measurement of the analyte concentration without the need for an identical reference standard. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS, HPLC-NMR)

Hyphenation refers to the online coupling of a separation technique with a spectroscopic detection method, combining the strengths of both. semanticscholar.orgspringernature.com This approach provides a wealth of information from a single analysis, which is invaluable for studying complex natural product extracts.

LC-MS and LC-MS/MS: The combination of HPLC with Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pseudoguaianolides. MS provides molecular weight and fragmentation data, which aids in the identification of known compounds and the characterization of new ones. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the differentiation of isomeric compounds and reliable quantification in complex matrices. nih.gov For example, LC-MS/MS has been used to differentiate genuine Inula britannica from substitute species by quantifying 15 major components, including pseudoguaianolides. nih.govresearchgate.net

GC-MS/MS: Tandem mass spectrometry can also be coupled with GC. GC-MS/MS offers increased selectivity and lower detection limits compared to single quadrupole GC-MS, which is particularly useful for trace analysis of specific pseudoguaianolides in intricate samples.

HPLC-NMR: The direct coupling of HPLC with NMR spectroscopy (HPLC-NMR) is a sophisticated technique that allows for the acquisition of complete NMR spectra of compounds as they elute from the HPLC column. nih.govresearchgate.net This is exceptionally powerful for the unambiguous structure elucidation of novel pseudoguaianolides directly from a plant extract, often eliminating the need for lengthy isolation procedures. d-nb.info This technique significantly accelerates the process of dereplication—the rapid identification of known compounds in an extract. d-nb.info

Techniques for Analyzing Pseudoguaianolides in Complex Matrices

Analyzing pseudoguaianolides in their natural source, such as plant tissues or in biological fluids, presents a significant challenge due to the complexity of the matrix. chromatographyonline.com Effective sample preparation is a critical step to remove interfering substances and enrich the target analytes before instrumental analysis. chromatographyonline.com

Common sample preparation strategies include:

Solvent Extraction: This is the initial step, where the plant material is treated with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to extract the secondary metabolites. mdpi.com

Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible liquid phases (e.g., water and ethyl acetate) to separate the target pseudoguaianolides from highly polar or nonpolar impurities. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that uses a solid sorbent packed in a cartridge to selectively retain and elute the analytes of interest. researchgate.netnih.gov Various sorbents, such as C18 or polymeric phases, can be used depending on the properties of the pseudoguaianolides and the matrix components. mdpi.com Magnetic SPE, which uses magnetic nanoparticles as the sorbent, is an emerging variation that simplifies the separation process. cabidigitallibrary.org

The choice of sample preparation technique is crucial for achieving high recovery of the analytes and a clean extract, which ultimately leads to more accurate and reliable analytical results. nih.gov

Q & A

Q. What spectroscopic techniques are essential for characterizing pseudoguaianolides in natural product isolation?

Pseudoguaianolides are typically characterized using a combination of 1D/2D NMR (to resolve stereochemistry and substituent positions), mass spectrometry (for molecular weight and fragmentation patterns), and X-ray crystallography (to confirm absolute configuration). For example, the angular methyl group and lactone ring in pseudoguaianolides produce distinct NMR shifts (e.g., C-8 and C-15 resonances) . Polarimetry and IR spectroscopy further aid in identifying functional groups like α,β-unsaturated γ-lactones.

Q. How do researchers differentiate pseudoguaianolides from structurally similar guaianolides?

Key distinctions include:

- Cyclodecadiene backbone : Pseudoguaianolides feature a bicyclic hydroazulene skeleton, whereas guaianolides have a fused 5-7-3 ring system.

- Spectral markers : Pseudoguaianolides show characteristic NOESY correlations between H-1 and H-5 protons, absent in guaianolides .

- Chromatographic behavior : Reverse-phase HPLC retention times differ due to pseudoguaianolides’ higher hydrophobicity .

Q. What are common challenges in isolating pseudoguaianolides from plant extracts?

Challenges include:

- Structural instability : Acidic conditions during extraction can degrade lactone rings.

- Low abundance : Fractionation requires iterative column chromatography guided by TLC/HPLC-MS.